N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea to form 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It acts as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . By binding to this receptor, the compound inhibits its activity, leading to reduced tumor growth and metastasis. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is unique compared to other triazoloquinoxaline derivatives due to its specific structural features and pharmacological profile. Similar compounds include:
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Used as an intermediate in the synthesis of various derivatives.
1,2,4-Triazolo[4,3-a]quinoxaline-4-thiol: Exhibits significant biological activities and is used in the synthesis of other triazoloquinoxaline compounds.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-benzyl-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-22-23-18-19(21-15-9-5-6-10-16(15)24(13)18)26-12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYHRUZAZVBXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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